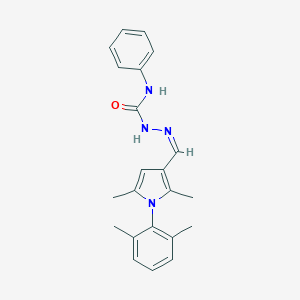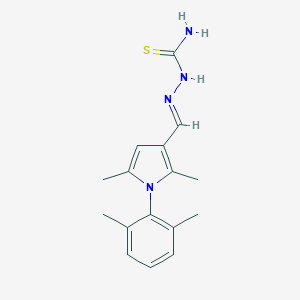![molecular formula C23H20N2O2 B302313 N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302313.png)
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-1, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. INH-1 is a synthetic small molecule that belongs to the class of hydrazones and has a molecular weight of 369.47 g/mol. It has been reported to have various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process.
实验室实验的优点和局限性
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. It has been extensively studied for its biological activities and has been shown to have anticancer, anti-inflammatory, and antiviral properties. However, there are also limitations to using N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. It has low solubility in water and requires the use of organic solvents such as DMSO for in vitro studies. It also has low bioavailability and requires the use of high concentrations for in vivo studies.
未来方向
There are several future directions for the study of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to explore its use as a potential treatment for viral infections such as influenza. Furthermore, the development of more potent and selective analogs of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could lead to the discovery of new drugs for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic small molecule that has gained significant attention in recent years due to its potential use in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide have been discussed in this paper. Further research on N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could lead to the development of new drugs for the treatment of cancer and inflammatory diseases.
合成方法
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multistep reaction process. The first step involves the condensation of 2-hydroxy-1-naphthaldehyde with isatin in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 4-isopropylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form the Schiff base. Finally, the Schiff base is reduced with hydrazine hydrate to obtain N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The overall yield of the synthesis process is approximately 60%.
科学研究应用
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential use in scientific research. It has been reported to have anticancer activity against various types of cancer cells, including breast, prostate, and lung cancer cells. N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process.
属性
产品名称 |
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c1-15(2)17-9-7-16(8-10-17)14-24-25-23(26)22-13-20-19-6-4-3-5-18(19)11-12-21(20)27-22/h3-15H,1-2H3,(H,25,26)/b24-14+ |
InChI 键 |
ATIBLWYNXXCAFE-ZVHZXABRSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)

![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)